molecular formula C11H13BrO B6157073 2-(3-bromo-2-methylphenyl)-2-methylpropanal CAS No. 2228569-42-2

2-(3-bromo-2-methylphenyl)-2-methylpropanal

Cat. No.: B6157073
CAS No.: 2228569-42-2
M. Wt: 241.12 g/mol
InChI Key: ILUXFNZDWFGTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromo-2-methylphenyl)-2-methylpropanal is an organic compound with a unique structure that includes a bromine atom and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-2-methylphenyl)-2-methylpropanal typically involves the bromination of 2-methylpropanal followed by a Friedel-Crafts alkylation reaction. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperatures to ensure the selective bromination of the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-2-methylphenyl)-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: 2-(3-bromo-2-methylphenyl)-2-methylpropanoic acid or 2-(3-bromo-2-methylphenyl)-2-methylpropanone.

    Reduction: 2-(3-bromo-2-methylphenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-bromo-2-methylphenyl)-2-methylpropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-bromo-2-methylphenyl)-2-methylpropanal exerts its effects involves interactions with various molecular targets. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential biological effects. Pathways involved may include oxidative stress responses and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2-methylbenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    3-bromo-2-methylbenzoic acid: Contains a carboxylic acid group instead of an aldehyde.

    2-bromo-4-methylpropanal: Different position of the bromine and methyl groups.

Uniqueness

2-(3-bromo-2-methylphenyl)-2-methylpropanal is unique due to its specific substitution pattern on the benzene ring and the presence of both a bromine atom and an aldehyde group

Properties

CAS No.

2228569-42-2

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

2-(3-bromo-2-methylphenyl)-2-methylpropanal

InChI

InChI=1S/C11H13BrO/c1-8-9(11(2,3)7-13)5-4-6-10(8)12/h4-7H,1-3H3

InChI Key

ILUXFNZDWFGTBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C(C)(C)C=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.